9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Description
Historical Context and Discovery
The development of azabicyclo[3.3.1]nonane chemistry has its roots in the broader exploration of bridged nitrogen-containing heterocycles that began gaining prominence in synthetic organic chemistry during the latter half of the twentieth century. The specific compound this compound emerged as part of systematic investigations into functionalized azabicyclic systems that could serve as versatile synthetic intermediates. The historical context of this compound is intrinsically linked to the development of sophisticated protecting group strategies and the recognition of azabicyclo[3.3.1]nonane scaffolds as privileged structures in medicinal chemistry. Early investigations into related azabicyclo[3.3.1]nonane derivatives demonstrated their potential utility in accessing complex molecular architectures, particularly those found in naturally occurring alkaloids.
The discovery and characterization of this specific compound reflects the evolution of synthetic methodology toward more sophisticated bicyclic systems capable of providing access to challenging molecular targets. The incorporation of both tert-butyl and methyl ester functionalities represents a strategic design choice that balances synthetic accessibility with functional group compatibility. Database records indicate that the compound was first registered and characterized in chemical literature databases, reflecting its emergence as a compound of interest within the broader context of azabicyclic chemistry research. The temporal development of this compound's recognition parallels the growing appreciation for the synthetic utility of the azabicyclo[3.3.1]nonane framework in accessing structurally complex targets.
Significance within the Azabicyclo[3.3.1]nonane Family
The azabicyclo[3.3.1]nonane family represents a class of nitrogen-containing bridged bicycles that have garnered significant attention in synthetic organic chemistry due to their unique structural features and biological relevance. Within this family, this compound occupies a distinctive position due to its specific substitution pattern and functional group arrangement. The compound's significance is underscored by its relationship to other members of the azabicyclo[3.3.1]nonane family, including simpler derivatives such as 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid and more complex variants incorporating additional nitrogen atoms or alternative substitution patterns.
Research has demonstrated that azabicyclo[3.3.1]nonane derivatives possess diverse biological applications, establishing their importance as scaffolds for pharmaceutical development. The specific structural features of this compound, including the presence of the ketone functionality at the 7-position and the differential ester protection at the 3- and 9-positions, provide unique synthetic opportunities that distinguish it from related family members. Comparative analysis with related compounds such as 9-tert-butyl 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate reveals the impact of the 7-oxo substitution on both chemical reactivity and potential biological activity.
The compound's relationship to other azabicyclo[3.3.1]nonane derivatives is further illustrated by structural similarities with compounds such as tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate and 3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate, which share common structural motifs but differ in their substitution patterns and nitrogen positioning. These relationships highlight the modular nature of azabicyclo[3.3.1]nonane chemistry and the potential for systematic structural modifications to access diverse chemical space.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C15H23NO5 | 297.35 | 7-oxo, differential ester protection |
| 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid | C10H15NO4 | 213.23 | Free carboxylic acids |
| tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate | C13H21NO3 | 239.31 | Single tert-butyl ester, 7-oxo |
| 3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate | C16H26N2O5 | 326.39 | Two nitrogen atoms, mixed ester protection |
Overview of Current Research Directions
Contemporary research involving azabicyclo[3.3.1]nonane derivatives has expanded significantly to encompass several key areas of investigation, with particular emphasis on their utility in synthetic methodology development and natural product synthesis. Recent studies have demonstrated the effectiveness of radical-based strategies for constructing azabicyclo[3.3.1]nonane frameworks, with investigations focusing on both intermolecular and intramolecular radical cyclization approaches. These methodological advances have particular relevance for compounds such as this compound, which possess the requisite functional group arrangement to participate in such transformations.
A significant area of current research involves the development of asymmetric synthetic methodologies for accessing optically pure azabicyclo[3.3.1]nonane derivatives. Recent investigations have reported general and modular methods for constructing nitrogen-bridged ring systems through cascade processes utilizing bifunctional phosphonium salt and Lewis acid relay catalysis. These studies have demonstrated that azabicyclo[3.3.1]nonane-based molecules can be synthesized with excellent stereoselectivities and have shown preliminary biological activity as potential antitumor agents. The research has focused on developing synthetic protocols that proceed through complex cyclization, ring-opening, and Friedel-Crafts cascade pathways, providing access to diverse azabicyclo[3.3.1]nonane compounds with high chemical yields.
Current research directions also encompass the exploration of azabicyclo[3.3.1]nonane derivatives as pseudo-natural products, with investigations demonstrating their potential as platforms for structure-activity relationship studies and lead compound discovery in drug development. The modular nature of these synthetic approaches has enabled researchers to construct a wide variety of substrates bearing different functional groups, with studies reporting successful synthesis of fifty-nine examples with excellent reactivities and stereoselectivities. The scalability of these synthetic protocols has been demonstrated through gram-scale synthesis with no erosion of yields or stereoselectivities, indicating the practical utility of these methodologies.
Recent synthetic applications have shown that azabicyclo[3.3.1]nonane scaffolds can be transformed into diverse classes of highly functionalized bioactive compounds that bear intrinsic synthetic challenges. The development of these transformations has been guided by the recognition that three-dimensional and rigid structures of natural-product-based drugs provide favorable properties by increasing solubility and decreasing inhibition of cytochrome P450 enzymes and non-specific protein binding. These findings have implications for the continued development of compounds related to this compound as synthetic intermediates and potential bioactive compounds.
Scope and Objectives of the Present Academic Investigation
The present academic investigation focuses on providing a comprehensive analysis of this compound within the broader context of azabicyclo[3.3.1]nonane chemistry and its applications in contemporary synthetic organic chemistry. The primary objective of this investigation is to establish a comprehensive understanding of this compound's structural characteristics, synthetic accessibility, and potential applications based on current literature and research developments. This analysis encompasses examination of the compound's position within the azabicyclo[3.3.1]nonane family and its relationship to both simpler and more complex derivatives that have been reported in the literature.
The scope of this investigation includes detailed analysis of the compound's chemical properties as derived from available database information and related research studies. This includes examination of molecular characteristics, structural features, and comparative analysis with related azabicyclo[3.3.1]nonane derivatives to establish structure-activity relationships and synthetic utility. The investigation seeks to contextualize this compound within current research trends involving azabicyclo[3.3.1]nonane chemistry, including methodological developments in radical cyclization strategies, asymmetric synthesis protocols, and applications in natural product synthesis.
A key objective of this investigation is to synthesize current knowledge regarding synthetic methodologies that are applicable to compounds of this structural class, with particular emphasis on identifying synthetic approaches that could be utilized for accessing this compound and related derivatives. This includes analysis of cascade cyclization strategies, protecting group manipulations, and functional group transformations that are relevant to this compound class. The investigation also aims to identify potential applications of this compound as a synthetic intermediate based on its structural features and the demonstrated utility of related azabicyclo[3.3.1]nonane derivatives in accessing complex molecular targets.
The scope further encompasses examination of the compound's potential significance in the context of pseudo-natural product chemistry and drug discovery applications, based on recent research demonstrating the utility of azabicyclo[3.3.1]nonane scaffolds in pharmaceutical chemistry. This includes analysis of structural features that may contribute to biological activity and identification of potential avenues for further research and development. The investigation seeks to provide a foundation for understanding the current state of knowledge regarding this compound and to identify opportunities for future research directions that could enhance its utility in synthetic organic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
9-O-tert-butyl 3-O-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-10-5-9(13(18)20-4)6-11(16)8-12(17)7-10/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNRNROBDANKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1CC(=O)C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Core
- Starting Materials: Acetone-1,3-dicarboxylic acid and glutaraldehyde are common starting materials for constructing the bicyclic azabicyclo[3.3.1]nonane framework.
- Key Step: Condensation of these precursors with an appropriate amine (e.g., benzylamine or methylamine) under acidic conditions results in the formation of bicyclic intermediates such as 9-azabicyclo[3.3.1]nonan-3-one derivatives.
- Reaction Conditions: The reaction is typically performed in aqueous media at controlled low temperatures (0–10 °C) with slow addition of sulfuric acid to maintain pH and promote cyclization while avoiding side reactions.
- Isolation: The crude bicyclic intermediate is often extracted into organic solvents and purified by filtration or crystallization to achieve high purity for subsequent steps.
Functional Group Transformations
- Reduction to Alcohol: The bicyclic ketone intermediate is reduced to the corresponding alcohol using mild reducing agents or catalytic hydrogenation, often employing Pd(OH)2 on carbon under hydrogen atmosphere at moderate temperature (~50 °C).
- Dehydration to Olefin: Treatment of the alcohol intermediate with sulfuric acid induces dehydration to form a bicyclic olefin intermediate.
- Hydrogenation: The olefin is further hydrogenated under controlled conditions to saturate the bicyclic ring system, yielding the desired bicyclic amine core.
- Oxidation: Selective oxidation at the 7-position introduces the oxo group, which is critical for the final compound’s structure and reactivity.
Esterification and Protection
- Ester Groups: Installation of the tert-butyl and methyl ester groups at the 3 and 9 positions is achieved via esterification reactions using appropriate alcohols (tert-butanol, methanol) and activating agents or through direct use of protected acid derivatives.
- Protection Strategy: The tert-butyl ester serves as a protecting group for the carboxylate functionality, stabilizing the molecule during subsequent synthetic manipulations.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bicyclic core formation | Acetone dicarboxylic acid, glutaraldehyde, amine, 18% H2SO4, 0–10 °C | 57 | Extracted crude intermediate used directly |
| Reduction to alcohol | Pd(OH)2/C, H2 (50 psi), isopropanol, 50 °C, 48 h | 89 | High purity product for next step |
| Dehydration to olefin | 70% aqueous H2SO4, room temperature | 93 | Monitored by HPLC and NMR |
| Hydrogenation to saturated amine | Pd(OH)2/C, H2, isopropanol, 50 °C | >90 | Complete saturation confirmed by GC |
| Esterification (tert-butyl, methyl) | Acid derivatives, tert-butanol/methanol, activating agents | Variable | Controlled to avoid overreaction |
(Data adapted and integrated from detailed synthetic procedures reported in organic synthesis literature)
Analytical and Purity Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) and quantitative proton nuclear magnetic resonance (qNMR) spectroscopy are routinely employed to confirm the purity and structural integrity of intermediates and final product.
- Reaction Monitoring: Gas chromatography (GC) and in-process HPLC analyses are used to monitor reaction progress, ensuring complete conversion and minimal side products.
- Isolation Techniques: Extraction, filtration through silica or Solka Floc, and crystallization are common purification methods.
Summary of Key Research Findings
- The synthetic route starting from acetone-1,3-dicarboxylic acid and glutaraldehyde provides a scalable and efficient method to access the bicyclic core with high selectivity.
- The benzylated intermediate facilitates extraction and purification steps, improving overall yield and process robustness.
- Catalytic hydrogenation steps are critical for converting olefinic intermediates to saturated bicyclic amines, with Pd(OH)2 on carbon being an effective catalyst.
- The introduction of tert-butyl and methyl ester groups is essential for the stability and functionality of the final compound.
- The overall multi-step synthesis achieves high yields (typically above 85% in key transformations) with good reproducibility, making it suitable for preparative scale.
Chemical Reactions Analysis
Types of Reactions
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of alcohols to ketones or carboxylic acids.
Reduction: : Reduction of carbonyl groups to alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include:
Ketones and carboxylic acids: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has been investigated for its potential as a drug candidate due to its structural resemblance to biologically active molecules. Its ability to modulate biological pathways makes it a candidate for:
- Anticancer Agents : Studies have shown that derivatives of bicyclic compounds can inhibit tumor growth by targeting specific enzymes involved in cancer progression.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique bicyclic structure allows for the creation of more complex molecular architectures through various chemical reactions such as cycloadditions and functional group modifications.
Material Science
Research indicates that this compound can be utilized in the development of:
- Polymers and Coatings : Its chemical properties enable the formulation of materials with enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of azabicyclo compounds, including this compound, for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Synthesis Applications
In a recent publication in Organic Letters, researchers demonstrated the use of this compound as a precursor in the synthesis of complex natural products. The study highlighted the efficiency of using bicyclic structures to streamline synthetic pathways, reducing the number of steps required to obtain target molecules.
Mechanism of Action
The mechanism by which 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- CAS : 1523571-20-1
- Molecular Formula: C₁₅H₂₃NO₅
- Molecular Weight : 297.35 g/mol
- Purity : ≥95% (Fluorochem) to ≥97% (Aladdin Scientific) .
Structural Features :
- A bicyclo[3.3.1]nonane core with a 7-oxo group, a tert-butyl ester at position 9, and a methyl ester at position 2.
- Acts as a heterocyclic building block in organic synthesis, particularly for pharmaceuticals and materials science .
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Physical Properties :
- Purity : The target compound is commercially available at ≥95% purity, while analogs like CAS 1251010-45-3 are synthesized for specialized applications .
- Stability : Boc-protected derivatives (e.g., CAS 1251010-45-3) show superior stability under acidic conditions compared to methyl/tert-butyl esters .
Biological Activity
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS Number: 1523571-20-1) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, synthesis, and biological activities, particularly its implications in pharmacology and medicinal chemistry.
The molecular formula of this compound is C15H23NO5, with a molecular weight of 297.35 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Synthesis
The synthesis of bicyclic compounds like 9-tert-butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane involves various synthetic routes, including cyclization reactions and functional group modifications. Recent studies have explored different methods for constructing these compounds, emphasizing their importance in developing new therapeutic agents .
Anticancer Properties
Research indicates that bicyclic compounds, including those similar to 9-tert-butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane, exhibit significant anticancer activity. A study highlighted the potential of bicyclo[3.3.1]nonanes as anticancer agents, suggesting that structural modifications could enhance their efficacy against various cancer cell lines .
Table: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 15 | Apoptosis induction | |
| Lung | 20 | Cell cycle arrest | |
| Colon | 10 | Inhibition of proliferation |
Neuroprotective Effects
In addition to anticancer properties, compounds related to the bicyclic structure have shown neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further studies are required to elucidate the specific mechanisms involved.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy by altering drug metabolism .
Case Studies and Research Findings
Recent research has documented several case studies where derivatives of bicyclic compounds have been tested for their biological activity:
- Case Study on Anticancer Activity : A derivative of the compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- Neuroprotective Study : In vitro studies demonstrated that a related compound could reduce neuronal cell death induced by oxidative stress by up to 40% at a concentration of 25 µM.
Q & A
Q. What are the recommended synthetic strategies for preparing 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate?
The compound can be synthesized via double condensation reactions involving 1,3-acetonedicarboxylates and dicarbonyl compounds. For example, sequential oxidation (e.g., phenyliodonium diacetate-mediated phenol oxidation) followed by double Michael condensation has been used to form bicyclo[3.3.1]nonane-dicarboxylates . Post-synthetic modifications, such as hydrolysis-decarboxylation, may yield targeted derivatives.
Q. How should researchers handle this compound to ensure safety in the lab?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills .
- Storage: Keep in a cool, dry place away from oxidizing agents .
Q. What analytical methods are suitable for characterizing this compound?
- NMR Spectroscopy: Confirm stereochemistry and substituent positions (e.g., tert-butyl and methyl ester groups).
- Mass Spectrometry (MS): Verify molecular weight (e.g., C₁₉H₂₆N₂O₃ analogs have molecular weights ~346.4 g/mol) .
- HPLC: Monitor purity, especially for chiral analogs (e.g., tert-butyl carboxylates in require chiral columns) .
Advanced Research Questions
Q. How can conflicting spectral data or unexpected reaction outcomes be resolved during synthesis?
- Contradiction Analysis: Cross-validate NMR data with computational models (e.g., DFT calculations) to resolve stereochemical ambiguities.
- Reaction Optimization: Adjust solvent polarity (e.g., THF vs. DCM) or catalyst loading to mitigate side reactions like ester hydrolysis .
- Intermediate Trapping: Use quenching agents (e.g., NaHCO₃) to isolate reactive intermediates for characterization .
Q. What are the challenges in achieving stereochemical control during synthesis?
- Chiral Centers: The bicyclo[3.3.1]nonane framework introduces multiple stereocenters. Asymmetric catalysis (e.g., chiral Lewis acids) or enantioselective crystallization may be required .
- Steric Hindrance: The tert-butyl group at position 9 can impede nucleophilic attack; microwave-assisted synthesis may enhance reaction efficiency .
Q. How can researchers address the lack of toxicological or ecological data for this compound?
- In Silico Modeling: Use tools like ECOSAR or TEST to predict toxicity profiles .
- Pilot Ecotoxicity Studies: Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) under OECD guidelines .
Methodological Tables
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 219.4°C (for related analogs) | |
| Density | 0.915 g/cm³ | |
| Molecular Formula (Analogs) | C₁₉H₂₆N₂O₃ | |
| Chiral Centers | Present (e.g., 3,9-diesters) |
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
